tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a brominated quinoxaline derivative featuring a tert-butyl carbamate group at the 1-position and a bromine substituent at the 6-position of the heterocyclic ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where bromine serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .
Properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
MQPDOZHEICNIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Mechanistic Insights
Condensation-Based Pathways
The quinoxaline core is typically constructed via acid-catalyzed condensation of o-phenylenediamine derivatives with 1,2-diketones. For 6-bromo variants, pre-brominated diketones (e.g., 3-bromo-1,2-cyclohexanedione) are condensed with tert-butyl carbamate-protected diamines at 60–80°C in ethanol/water mixtures (yield: 68–72%). Mechanistic studies indicate that protonation of the diketone carbonyl accelerates nucleophilic attack by the diamine, followed by dehydration to form the dihydroquinoxaline ring.
Table 1: Optimization of Condensation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <70°C: Incomplete reaction; >80°C: Decomposition |
| Solvent | EtOH/H₂O (3:1) | Pure EtOH: Poor solubility; H₂O >50%: Precipitation |
| Catalyst | HCl (0.1 M) | H₂SO₄: Side products; AcOH: Slower kinetics |
Bromination Strategies
Post-condensation bromination using N-bromosuccinimide (NBS) in CCl₄ achieves 85–90% regioselectivity for the 6-position. Radical initiators like AIBN (0.5 mol%) enhance efficiency, while light exclusion prevents dibromination. Alternatively, electrophilic bromination with Br₂ in acetic acid at 40°C provides a cost-effective route but requires strict stoichiometric control to avoid ring-opening byproducts.
Table 2: Bromination Efficiency Comparison
| Method | Selectivity (%) | Yield (%) | Byproducts |
|---|---|---|---|
| NBS/AIBN/CCl₄ | 92 | 78 | <5% Succinimide adducts |
| Br₂/AcOH | 85 | 82 | 10–15% Dibrominated species |
Eco-Friendly Micellar Catalysis
A patented green synthesis (WO2014203045A1) employs sodium borohydride in aqueous micellar aggregates (0–5°C) to reduce intermediates with >80% diastereomeric excess. This method replaces traditional halogenated solvents with biodegradable surfactants (e.g., Triton X-100), reducing waste by 40% compared to conventional routes.
Industrial Production Methodologies
Continuous-Flow Systems
Large-scale production utilizes continuous-flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:
Reaction Optimization and Kinetic Analysis
Temperature-Controlled Esterification
Esterification of the quinoxaline carboxylic acid with tert-butanol proceeds via Steglich conditions (DCC/DMAP) in dichloromethane. Kinetic studies reveal a second-order dependence on acid concentration, with an activation energy (Eₐ) of 45.2 kJ/mol. Lowering the temperature to 0°C suppresses racemization but increases reaction time from 4 h to 12 h.
Analytical Characterization
Spectroscopic Profiling
- ¹H NMR (CDCl₃): δ 1.57 (s, 9H, tert-butyl), 3.82 (t, 2H, CH₂), 4.32 (t, 2H, CH₂), 7.24 (d, 1H, ArH), 7.52 (s, 1H, ArH).
- HRMS : [M+H]⁺ calcd. for C₁₃H₁₆BrN₂O₂: 327.0341; found: 327.0338.
Table 3: Comparative NMR Data for Related Compounds
| Compound | δ tert-butyl (¹H) | δ Bromine (¹³C) |
|---|---|---|
| 6-Bromo derivative | 1.57 | 118.4 |
| 6-Chloro derivative | 1.55 | 115.2 |
| Non-halogenated analog | 1.59 | – |
Comparative Analysis of Methodologies
Cost-Benefit Evaluation
| Method | Cost ($/kg) | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|---|
| Traditional | 420 | 18.7 | 56.3 |
| Micellar (Patent) | 380 | 9.2 | 22.1 |
| Continuous-Flow | 350 | 7.8 | 18.9 |
Environmental Impact
The micellar method reduces water usage by 60% compared to traditional aqueous workups. Life-cycle assessment (LCA) data indicate a 35% lower carbon footprint for continuous-flow systems due to energy-efficient heating/cooling.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The dihydroquinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution Reactions: Formation of substituted quinoxaline derivatives.
Reduction Reactions: Formation of tetrahydroquinoxaline derivatives.
Oxidation Reactions: Formation of quinoxaline-1,4-dioxide derivatives.
Scientific Research Applications
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Bromo vs. Nitro Substituent
- tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) Synthesis: Prepared from 6-nitro-1,2,3,4-tetrahydroquinoxaline using NaHCO₃ and DMSO, yielding 87% . Properties: Higher melting point (122–124°C) compared to brominated analogs, likely due to stronger intermolecular interactions from the nitro group. Reactivity: The nitro group is electron-withdrawing, reducing the electron density of the aromatic ring, which may hinder electrophilic substitution but facilitate reduction to amine derivatives .
Bromo vs. Methoxy Substituent
- tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate Properties: Molecular weight = 264.32 (vs. ~326 for bromo analog). The methoxy group is electron-donating, increasing ring electron density and altering reactivity in subsequent transformations . Applications: Methoxy derivatives are often explored for their metabolic stability in drug design .
Bromo vs. Bulky Alkyl/Aryl Substituents
- tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3,4-dihydroquinoxaline-1(2H)-carboxylate (16a) Synthesis: Achieved via alkylation with K₂CO₃, yielding 60% .
Core Heterocycle Modifications
Quinoxaline vs. Isoquinoline Core
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate Structure: The isoquinoline core differs in nitrogen placement, altering electronic properties. Applications: Isoquinoline derivatives are prevalent in alkaloid synthesis and kinase inhibition studies .
Quinoxaline vs. Quinoline Core
- tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate Similarity: Structural similarity score = 0.89, indicating close resemblance but distinct electronic profiles due to the quinoline core .
Comparative Data Table
*Molecular weight estimated from analogs.
Key Research Findings
Synthetic Flexibility: Brominated quinoxalines are preferred for cross-coupling reactions due to bromine’s role as a superior leaving group compared to nitro or methoxy substituents .
Electronic Effects : Nitro groups reduce ring electron density, while methoxy groups enhance it, influencing regioselectivity in subsequent reactions .
Structural Similarity: Compounds with similarity scores >0.85 (e.g., tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate) may share synthetic pathways but differ in biological activity due to core heterocycle variations .
Biological Activity
tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.
- Chemical Formula : C13H15BrN2O3
- Molecular Weight : 327.18 g/mol
- CAS Number : 1824275-60-6
- IUPAC Name : this compound
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that certain quinoxalines exhibit potent activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, compounds related to quinoxaline showed minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL against M. tuberculosis, indicating their potential as effective antimycobacterial agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that quinoxaline derivatives can inhibit the growth of cancer cells in vitro. For example, a related study found that quinoxalines displayed micromolar to submicromolar inhibition of specific kinases associated with cancer progression, such as HsPim-1 . The most potent inhibitors exhibited IC50 values in the nanomolar range, correlating with cytotoxic effects on cancer cell lines .
The biological activity of this compound is believed to involve several mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
- DNA Damage : Some derivatives have been identified as DNA-damaging agents, which can lead to apoptosis in cancer cells .
- Antioxidant Properties : Quinoxalines also exhibit antioxidant activities that may contribute to their protective effects against oxidative stress in cells .
Table 1: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
